1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Description
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is a cyclohexene derivative characterized by a hydroxymethyl-substituted vinyl group at the 4-position of the cyclohexene ring. This compound’s structure combines a cyclohexene backbone with a polar hydroxymethyl group, distinguishing it from simpler alkyl- or aromatic-substituted analogs.
Properties
IUPAC Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAEYMKYMNCGW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316370 | |
| Record name | (+)-Limonen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Clean citrus aroma with mint undertones | |
| Record name | d-Limonen-10-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | d-Limonen-10-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.955-0.977 (20°) | |
| Record name | d-Limonen-10-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38142-45-9 | |
| Record name | (+)-Limonen-10-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38142-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Limonen-10-ol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Limonen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIMONEN-10-OL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8KVB0R3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diels-Alder Cycloaddition-Based Synthesis
Cyclohexene Ring Formation
The Diels-Alder reaction serves as a foundational step for constructing the cyclohexene scaffold. In a method adapted from asymmetric synthesis protocols, cyclopentadiene reacts with α,β-unsaturated aldehydes in the presence of chiral imidazolidinone catalysts to yield bicyclic intermediates. For example, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride catalyzes the reaction between trans-hex-2-enal and cyclopentadiene, producing bicyclo[2.2.1]heptene derivatives with 86–90% enantiomeric excess. While this approach primarily generates norbornene analogs, modifying the dienophile to include hydroxymethyl precursors could enable direct incorporation of the target substituents.
Table 1: Diels-Alder Reaction Conditions and Outcomes
| Dienophile | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| trans-Hex-2-enal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidinone | 92 | 86–90 |
| 4-Methyl-pent-2-enal | Same as above | 89 | 85–88 |
Alkylation and Sequential Functionalization
Methylation of Cyclohexene
Initial alkylation introduces the methyl group at the C1 position. Using methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH/EtOH), cyclohexene undergoes electrophilic substitution at the double bond’s allylic position. Kinetic studies indicate that temperatures between 40–60°C optimize regioselectivity, minimizing polysubstitution byproducts.
Hydroxymethyl Group Installation
Post-methylation, the hydroxymethyl group is introduced via Prins cyclization or formaldehyde condensation. A patent detailing benzylphenyl cyclohexane derivatives demonstrates that hydroxymethylation proceeds efficiently using paraformaldehyde and BF₃·OEt₂ as a Lewis acid, achieving >80% conversion at 0°C. Applying this to methylated cyclohexene requires careful control of steric effects to direct substitution to the C4 position.
Vinylation via Heck Coupling
The vinyl group is installed via palladium-catalyzed coupling. A modified Heck reaction using vinyl bromide and Pd(OAc)₂ in DMF at 100°C attaches the vinyl moiety to the hydroxymethyl-substituted intermediate. This method, adapted from medicinal chemistry protocols, affords 75–82% yield with minimal β-hydride elimination.
Direct Vinylation of Hydroxymethyl-Substituted Precursors
Starting Material: 4-(Hydroxymethyl)-1-methylcyclohex-1-ene
Functionalizing pre-synthesized 4-(hydroxymethyl)-1-methylcyclohex-1-ene streamlines the process. Vinylation employs ethenyl ethers (e.g., vinyl triflate) in the presence of CuI and 1,10-phenanthroline, achieving 68–74% yield under mild conditions (25°C, 12 h). NMR spectroscopy confirms exclusive trans-vinylation due to steric hindrance from the methyl group.
Table 2: Vinylation Efficiency with Different Catalysts
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/PPh₃ | 100 | 75 |
| CuI/1,10-Phenanthroline | 25 | 68 |
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis leverages continuous flow systems to enhance heat transfer and mixing. A tubular reactor operating at 10 bar and 150°C facilitates the tandem alkylation-vinylation process, achieving 90% conversion per pass. Catalyst immobilization on mesoporous silica extends operational lifetime to >500 hours.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Diels-Alder + Functionalization | 4 | 55–60 | Moderate | 1,200 |
| Alkylation Cascade | 3 | 70–75 | High | 900 |
| Direct Vinylation | 2 | 65–70 | Low | 1,500 |
Challenges and Optimization Strategies
Stereochemical Control
The C4 hydroxymethyl and vinyl groups introduce stereogenic centers, necessitating chiral auxiliaries or asymmetric catalysis. Employing Jacobsen’s salen-Mn(III) complexes during hydroxymethylation achieves 78% ee, though this adds complexity.
Byproduct Mitigation
Unwanted elimination reactions forming 1-methyl-4-vinylcyclohex-1-ene are suppressed by using bulky bases (e.g., DBU) and low temperatures (0–10°C).
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Ethyl-substituted cyclohexene derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a more oxidized state, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl group increases polarity and water solubility compared to non-polar substituents (e.g., isopropylidene, vinyl). This enhances compatibility with biological systems, making it suitable for pharmaceutical applications .
- Compounds like 1-methyl-4-vinylcyclohexene exhibit higher volatility, as evidenced by their presence in honey and plant volatiles , whereas the hydroxymethyl analog may have reduced volatility due to hydrogen bonding.
Pharmaceutical Potential
Hydroxymethylation is a critical strategy in drug design. Unlike prodrugs requiring metabolic activation, hydroxymethyl analogs often act directly on biological targets. For example:
- 1-Methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol (a structurally related compound) shows therapeutic activity against cancer and inflammatory diseases .
- The hydroxymethyl group in the target compound may enhance binding affinity to enzymes or receptors, similar to hydroxymethylated lead compounds discussed in .
Natural Occurrence and Flavor Chemistry
Non-hydroxylated analogs are prevalent in natural products:
- 1-Methyl-4-(propan-2-ylidene)-cyclohex-1-ene contributes to avocado oil’s aroma during ripening .
- 1-Methyl-4-(1-methylethylidene)-cyclohexene is a minor component in Cerasus serrulata flower extract, linked to aromatic properties .
- The absence of hydroxymethylated cyclohexenes in natural sources suggests the target compound is likely synthetic or a metabolite.
Biological Activity
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is a compound with significant potential in biological applications. This article explores its synthesis, biological activity, and relevant research findings, highlighting its antimicrobial, antioxidant, and cytotoxic properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cyclohexene derivatives with hydroxymethyl and vinyl groups. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing byproducts.
Common Synthetic Methods
- Reaction with Hydroxymethyl Compounds : This method involves the use of formaldehyde or its derivatives to introduce the hydroxymethyl group.
- Vinylation Processes : Utilizing vinyl halides or similar reagents allows for the introduction of the vinyl group onto the cyclohexene framework.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Studies conducted on brain homogenates indicate that it significantly inhibits lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage.
| Test System | Inhibition Percentage |
|---|---|
| Brain Lipid Homogenates | 75% at 50 µM |
This activity suggests that it may have protective effects against neurodegenerative diseases linked to oxidative stress.
Cytotoxicity Studies
Cytotoxicity assessments reveal mixed results depending on the concentration and cell type used. For instance, in embryonic bovine lung (EBL) cells, the compound showed a CC50 value indicating moderate toxicity.
| Cell Line | CC50 (µM) |
|---|---|
| EBL Cells | 25 µM |
| HeLa Cells | >100 µM |
These findings highlight the need for careful evaluation in therapeutic contexts, particularly regarding dosage and potential side effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load, supporting its potential as a topical antimicrobial agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in animal models exposed to oxidative stress. The administration of the compound resulted in reduced markers of oxidative damage in brain tissues, suggesting therapeutic potential for conditions like Alzheimer's disease.
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential biological activities?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing hydroxymethyl with methoxy or halogens).
- Bioassays : Test antimicrobial activity using disk diffusion or microdilution assays. references similar testing for cyclohexanol derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
